Citreoindole
Overview
Description
Citreoindole is a diketopiperazine metabolite isolated from a hybrid cell fusion of two strains of P. citreovirde that is cytotoxic in vitro against HeLa cells at 8.4 μM.
Mechanism of Action
Target of Action
Citreoindole is an unusual diketopiperazine metabolite It’s known that many indole compounds have extensive pharmacological activities and are an important source of lead compounds . They often exhibit a broad range of pharmacological activities and action mechanisms .
Mode of Action
It’s known that indole compounds can interact with various biological targets due to their structural diversity . The interaction of this compound with its targets could lead to changes at the molecular and cellular level, affecting various biological processes.
Biochemical Pathways
Indole compounds are known to be involved in a variety of biochemical pathways . They can influence processes such as neuroprotection, analgesia, smoking cessation, antibacterial, antiviral, antitumor, antihypotension, and antihyperlipidemia .
Pharmacokinetics
These properties play a crucial role in the bioavailability of a compound . The solubility of this compound in ethanol, methanol, DMF, or DMSO suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
This compound has been found to have weak activity against mammalian tumor cell lines . This suggests that it may have potential anticancer properties.
Biochemical Analysis
Cellular Effects
Citreoindole has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Subcellular Localization
The information provided here is based on the current understanding and available resources .
Properties
IUPAC Name |
(3S,6S)-3-[[(2S,3aR,4S)-2-benzyl-4-hydroxy-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6-benzylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4/c34-25-21(15-18-9-3-1-4-10-18)30-26(35)23(31-25)17-29(37)20-13-7-8-14-24(20)33-27(36)22(32-28(29)33)16-19-11-5-2-6-12-19/h1-14,21-23,28,32,37H,15-17H2,(H,30,35)(H,31,34)/t21-,22-,23-,28+,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSGLDGOGVZVCW-PNCDZSTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3(C4NC(C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)C[C@]3([C@@H]4N[C@H](C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where can I find more information about the revised structure of citreoindole and the spectroscopic data supporting it?
A2: For a detailed understanding of the revised structure, you should refer to the full research articles: "Structure revision of the Penicillium alkaloids haenamindole and this compound" [] and "Structure Revision of the Penicillium Alkaloids Haenamindole (Ia) and this compound (Ib)." []. These papers likely contain the spectroscopic data (NMR, IR, Mass Spectrometry, etc.) that validate the revised structure.
Q2: Has this compound been isolated from other organisms besides Penicillium citreo-viride?
A3: Yes, this compound was successfully isolated from a hybrid strain (KO 0052) derived from two Penicillium citreo-viride strains (IFO 6200 and 4692) []. This suggests the potential for this compound production in other, closely related fungal species or engineered strains.
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